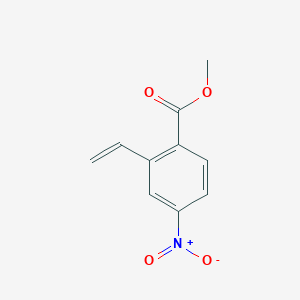

Methyl 4-nitro-2-vinylbenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters, such as methyl benzoate (B1203000), are a cornerstone of organic chemistry, known for their pleasant odors and their roles as intermediates in the synthesis of a wide array of compounds. uva.nl The chemistry of benzoate esters is well-established, involving reactions like hydrolysis, transesterification, and reductions. uva.nlcore.ac.uk However, the introduction of additional functional groups onto the benzene (B151609) ring, as seen in Methyl 4-nitro-2-vinylbenzoate, dramatically expands the chemical space and reactivity of the parent molecule.

The methyl ester group provides a handle for further modification, for instance, through hydrolysis to the corresponding carboxylic acid, 4-nitro-2-vinylbenzoic acid. bldpharm.com The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the other substituents. bldpharm.com It can, for example, activate the ring for nucleophilic aromatic substitution and can itself be reduced to an amino group, opening pathways to a different class of compounds. The vinyl group is a particularly valuable functionality, as it can participate in a variety of addition and polymerization reactions, and serves as a key coupling partner in powerful carbon-carbon bond-forming reactions. molaid.comlibretexts.org

Significance of Multifunctional Aromatic Compounds in Contemporary Chemical Research

Multifunctional aromatic compounds are critical building blocks in modern chemical research due to their ability to serve as versatile scaffolds for the construction of complex molecules with tailored properties. microsaic.com The presence of multiple functional groups allows for sequential and orthogonal chemical transformations, enabling the efficient synthesis of diverse molecular libraries. This is of paramount importance in fields such as:

Drug Discovery: Where the strategic placement of different functional groups can influence a molecule's biological activity, solubility, and metabolic stability. researchgate.net

Materials Science: Where multifunctional monomers are used to create polymers with specific thermal, optical, or mechanical properties. molaid.comlibretexts.org For example, vinyl-containing aromatics are precursors to a variety of polymers and copolymers. escholarship.org

Organic Electronics: Where tailored aromatic compounds are essential for developing new materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.

The unique arrangement of the methyl ester, nitro, and vinyl groups in this compound makes it a prime candidate for exploration in these areas. The interplay between the electron-withdrawing nitro group and the polymerizable vinyl group, all anchored to a benzoate scaffold, offers intriguing possibilities for the design of novel functional materials.

Overview of the Research Landscape for this compound and Related Structural Analogs

While specific research literature solely focused on this compound is not extensively documented in publicly available sources, its structural components and related analogs are subjects of considerable scientific investigation. The compound is commercially available, indicating that established synthetic routes exist. molaid.comsigmaaldrich.com Its precursor, 4-nitro-2-vinylbenzoic acid, is also available, suggesting that research and development in this area are active. bldpharm.comgoogle.com

The synthesis of vinyl-substituted aromatics is a well-trodden path in organic chemistry, with several powerful methods available:

Heck Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an alkene with an aryl halide. bldpharm.comrsc.orgsnnu.edu.cn For instance, a vinyl group can be introduced by reacting a halogenated benzoate with a vinyl-containing reagent.

Suzuki Coupling: Another palladium-catalyzed cross-coupling reaction, the Suzuki coupling, joins an organoboron compound with an aryl or vinyl halide. researchgate.netgoogle.compressbooks.pub This is a highly versatile and widely used method for creating C-C bonds with high selectivity.

Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde into an alkene. In the context of this compound, the vinyl group could be formed from a corresponding aldehyde, such as methyl 2-formyl-4-nitrobenzoate. bldpharm.com

Research on structural analogs, such as other substituted vinyl benzoates, is more extensive. For example, various vinyl benzoates have been explored as monomers in polymerization reactions to create novel polymers with specific properties. molaid.comlibretexts.org The study of nitro-substituted aromatic compounds is also a vast field, driven by their importance as intermediates in the synthesis of dyes, pharmaceuticals, and explosives. bldpharm.com The combination of these functionalities in a single molecule, as in this compound, suggests a rich and promising area for future research and application development.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 2-ethenyl-4-nitrobenzoate |

InChI |

InChI=1S/C10H9NO4/c1-3-7-6-8(11(13)14)4-5-9(7)10(12)15-2/h3-6H,1H2,2H3 |

InChI Key |

HTQUSDGCQUGMKU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Nitro 2 Vinylbenzoate

Strategies for Regioselective Aromatic Functionalization

Achieving the specific substitution pattern of methyl 4-nitro-2-vinylbenzoate necessitates precise control over the introduction of functional groups onto the benzene (B151609) ring.

Directed Nitration Approaches for Benzoate (B1203000) Esters

The nitration of benzoate esters is a classic example of electrophilic aromatic substitution. The ester group is deactivating and meta-directing due to its electron-withdrawing nature. echemi.comunwisdom.org Standard nitration conditions, often employing a mixture of nitric acid and sulfuric acid, will predominantly yield the meta-substituted product. echemi.com For instance, the nitration of methyl benzoate under these "mixed-acid" conditions at low temperatures (0–10 °C) results in methyl 3-nitrobenzoate in yields of 60–85%. echemi.com

To achieve the 4-nitro substitution pattern required for this compound, a different strategic approach is necessary. Instead of nitrating a simple benzoate ester, one would need to start with a precursor that directs the nitro group to the desired position. For example, starting with a compound that already has a directing group at the 2-position could influence the regioselectivity of the nitration.

Alternative nitration methods exist, such as using nitrogen dioxide in the presence of ozone, which can alter the isomeric distribution of products compared to conventional mixed-acid nitration. acs.org However, directing the nitro group to the para position relative to an ester, and ortho to another substituent, remains a synthetic challenge that often requires a multi-step approach.

Vinylation Techniques for Aromatic Systems

The introduction of a vinyl group onto an aromatic ring can be accomplished through various cross-coupling reactions. A common method is the palladium-catalyzed vinylation of aromatic halides. organic-chemistry.orgnih.gov This approach involves reacting an aryl iodide or bromide with a vinyl donor, such as divinyltetramethyldisiloxane (DVDS), in the presence of a palladium catalyst and an activator like potassium trimethylsilanolate (KOSiMe₃). organic-chemistry.org These reactions can proceed under mild, fluoride-free conditions and are compatible with a range of functional groups. organic-chemistry.orgnih.gov

Another approach to vinylation is through Lewis acid-mediated intramolecular electrophilic vinylation using vinyl cations as intermediates. nih.govnsf.gov This method, however, is more suited for the synthesis of cyclic structures and may not be directly applicable for the straightforward introduction of a vinyl group onto a simple benzene ring. nih.gov Transition metal-catalyzed dearomative vinylation with alkynes represents another advanced strategy, though it leads to non-aromatic products. researchgate.net

For the synthesis of this compound, a practical route would involve the vinylation of a suitably substituted aromatic halide, such as methyl 2-bromo-4-nitrobenzoate.

Sequential Functionalization Routes

Given the directing effects of the substituents, a sequential functionalization strategy is the most logical approach for synthesizing this compound. A plausible route would begin with a starting material that allows for the controlled, stepwise introduction of the required functional groups.

One possible sequence is:

Nitration: Starting with a toluene (B28343) derivative to introduce the nitro group.

Oxidation: Conversion of the methyl group to a carboxylic acid.

Halogenation: Introduction of a halogen at the 2-position to enable subsequent vinylation.

Esterification: Conversion of the carboxylic acid to a methyl ester.

Vinylation: Introduction of the vinyl group via a cross-coupling reaction.

The order of these steps is crucial to ensure correct regiochemistry and to avoid unwanted side reactions.

Esterification and Transesterification Pathways in Benzoate Synthesis

The formation of the methyl ester can be achieved either through direct esterification of the corresponding carboxylic acid or via transesterification.

Fischer Esterification is a common method for the direct esterification of carboxylic acids. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com For nitro-substituted benzoic acids, this method is effective. For example, m-nitrobenzoic acid can be converted to methyl m-nitrobenzoate by refluxing with methanol (B129727) and a sulfuric acid catalyst. truman.edu

Other esterification methods include using coupling agents like TBTU, TATU, or COMU in the presence of organic bases, which can proceed at room temperature in excellent yields. researchgate.net Triphenylphosphine dibromide or diiodide with N,N-dimethylaminopyridine (DMAP) also facilitates the esterification of aromatic carboxylic acids. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable but less direct route for this specific synthesis.

Multi-step Synthetic Sequences and Optimization

Exploration of Precursor Compounds (e.g., 4-nitro-2-vinylbenzoic acid)

A key intermediate in the synthesis is 4-nitro-2-vinylbenzoic acid . The final step in one of the primary synthetic routes would be the esterification of this acid. Therefore, the efficient synthesis of this precursor is critical.

A potential synthetic route to 4-nitro-2-vinylbenzoic acid could start from 2-methyl-4-nitrobenzoic acid. This compound can be synthesized from 4-nitro-o-xylene via selective oxidation using dilute nitric acid as an oxidant in the presence of a free radical initiator and a phase transfer catalyst, with yields reaching up to 83.5%. google.com

Once 2-methyl-4-nitrobenzoic acid is obtained, the synthesis could proceed through the following steps:

Bromination: Introduction of a bromine atom to the benzylic methyl group.

Elimination: Formation of the vinyl group through dehydrobromination.

Alternatively, a route starting from a different precursor could be envisioned. The optimization of a multi-step synthesis involves adjusting reaction conditions such as temperature, reaction time, and catalyst choice for each step to achieve the highest possible yield and purity of the intermediates and the final product. scribd.com

Table of Synthetic Parameters for a Related Nitration Reaction (Methyl Benzoate to Methyl 3-Nitrobenzoate)

| Parameter | Condition | Reference |

| Substrate | Methyl Benzoate | orgsyn.org |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | orgsyn.org |

| Temperature | 5–15 °C | orgsyn.org |

| Reaction Time | ~1 hour for addition, 15 min stirring | orgsyn.org |

| Workup | Poured onto cracked ice | orgsyn.org |

| Purification | Washed with cold methyl alcohol | orgsyn.org |

| Yield | 81–85% | orgsyn.org |

This table illustrates the typical conditions for a nitration step that could be adapted within a longer synthetic sequence.

Catalytic Systems and Reaction Conditions for this compound Formation

The formation of vinyl arenes from nitrobenzoic acids can be effectively achieved through a palladium-catalyzed decarboxylative Heck vinylation. This reaction represents a significant advancement over traditional cross-coupling methods that typically rely on aryl halides or triflates as starting materials. By utilizing readily available carboxylic acids, this method offers a more direct synthetic route.

A key protocol involves the coupling of 2-nitrobenzoates with various olefins. The catalytic system for this transformation is generated in situ and typically comprises a palladium(II) salt, a copper(II) co-catalyst, and an oxidant. The reaction proceeds via a proposed mechanism where a copper-mediated decarboxylation of the nitrobenzoate occurs, followed by a palladium-catalyzed Heck coupling to yield the desired vinyl arene beilstein-journals.orgd-nb.info.

Detailed research has identified an effective system using palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor, copper(II) fluoride (CuF₂) as a crucial component for facilitating decarboxylation, and benzoquinone as an oxidant to regenerate the active Pd(II) catalyst. beilstein-journals.orgd-nb.infonih.gov. The reaction is typically conducted in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) at elevated temperatures.

The optimized conditions for the coupling of a model substrate, potassium 2-nitrobenzoate, with styrene (B11656) were determined to involve 2 mol% palladium acetate, 2 equivalents of copper fluoride, and 0.5 equivalents of p-benzoquinone beilstein-journals.org. The addition of p-benzoquinone was found to be crucial for improving the yield of the Heck product while suppressing the formation of nitrobenzene as a byproduct beilstein-journals.org.

Table 1: Catalytic System for Decarboxylative Heck Vinylation of 2-Nitrobenzoates

| Component | Role | Typical Loading |

|---|---|---|

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor | 2 mol % |

| Copper(II) fluoride (CuF₂) | Co-catalyst / Decarboxylation Mediator | 2 equivalents |

| p-Benzoquinone | Oxidant | 0.5 equivalents |

| N-Methyl-2-pyrrolidone (NMP) | Solvent | - |

| Temperature | Reaction Condition | 130 °C |

This interactive table summarizes the key components and conditions for the synthesis.

This catalytic protocol has been successfully applied to a range of 2-nitrobenzoates and various olefins, demonstrating its versatility in forming substituted vinyl arenes in moderate to good yields beilstein-journals.org.

Development of Green Chemistry Approaches in Synthesis

While effective, traditional palladium-catalyzed cross-coupling reactions, including the Heck reaction, often utilize toxic solvents, expensive and toxic phosphine ligands, and face challenges with catalyst recovery and reuse libretexts.org. Consequently, significant research efforts are directed towards developing more sustainable and environmentally benign synthetic methodologies.

Green Solvents: A primary focus of green chemistry is the replacement of hazardous solvents like DMF and NMP with greener alternatives. acs.orgnih.gov. Research has shown that cyclic carbonates, such as ethylene and propylene carbonate, can serve as effective alternative solvents for the Heck reaction acs.org. Water, another environmentally benign solvent, has also been explored, often in combination with water-soluble ligands or under micellar conditions to facilitate the reaction digitellinc.comwikipedia.orgnih.gov. The use of ionic liquids has been shown to enable Heck reactions to proceed in the absence of phosphorus ligands and can allow for catalyst recycling wikipedia.org.

Catalyst Recycling and Heterogeneous Catalysis: A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, leading to product contamination and loss of the expensive palladium catalyst libretexts.org. To address this, methods for catalyst recycling are being developed. One approach involves immobilizing the palladium catalyst on a solid support, such as silica (B1680970), celite, or carbon nanotubes, creating a heterogeneous catalyst that can be easily recovered by filtration and reused in subsequent reaction cycles. researchgate.netresearchgate.net. For instance, ligand-free palladium can be recovered from Heck reaction mixtures by deposition on a carrier like silica and then reactivated for the next cycle researchgate.net. Encapsulated palladium catalysts, such as Pd EnCat®, also offer a practical solution for catalyst reuse, particularly in greener solvents like ethanol nih.govfrontiersin.org.

Atom Economy: The decarboxylative Heck reaction itself offers an advantage in terms of atom economy compared to traditional methods that use pre-functionalized aryl halides, as it avoids the generation of stoichiometric salt byproducts beilstein-journals.orgd-nb.info. Further greening this process would involve optimizing reaction conditions to minimize the formation of byproducts and reduce the amount of waste generated.

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles and methodologies developed for the broader class of Heck and cross-coupling reactions provide a clear framework for future improvements. Applying strategies such as the use of sustainable solvents and recyclable heterogeneous catalysts could significantly reduce the environmental footprint of its synthesis.

Chemical Reactivity and Transformative Chemistry of Methyl 4 Nitro 2 Vinylbenzoate

Reactions Involving the Vinyl Group

The vinyl group of Methyl 4-nitro-2-vinylbenzoate is a key site of reactivity, significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro and methyl ester groups enhances the electrophilicity of the alkene, making it susceptible to a variety of chemical transformations.

The polymerization behavior of vinyl aromatic compounds is heavily dependent on the electronic nature of the substituents on the aromatic ring. For derivatives similar to this compound, such as β-nitrostyrenes, the strong electron-withdrawing character of the nitro group plays a dominant role.

Research Findings:

Inhibition of Free Radical Polymerization: β-Nitrostyrene derivatives are known to be potent inhibitors of free-radical polymerization. researchgate.net The high reactivity of growing polymer radicals toward the electron-deficient double bond of the nitro compound effectively terminates the polymerization chain. researchgate.net This inhibition is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net Therefore, this compound is expected to act as a strong inhibitor or retarder in conventional free-radical polymerization systems, such as those initiated by AIBN. researchgate.net

Anionic Polymerization: In contrast to their behavior in free-radical systems, β-nitrostyrene and its derivatives readily undergo anionic polymerization. researchgate.netmdpi.com Initiation can be achieved with bases such as amines or sodium alkoxides. researchgate.netmdpi.com The rate of anionic polymerization is influenced by substituents on the aromatic ring; studies on substituted β-nitrostyrenes have found that the propagation rates correlate with Brown's σ+ values. researchgate.net Given these characteristics, this compound is expected to be a suitable monomer for anionic polymerization, initiated by nucleophilic species that attack the electron-poor vinyl group. The resulting polymers, however, are often insoluble in common organic solvents. researchgate.net

Table 1: Expected Polymerization Behavior of this compound

| Polymerization Type | Initiator Type | Expected Reactivity | Rationale |

|---|---|---|---|

| Free Radical | AIBN, Peroxides | Inhibitor / Strong Retarder | The electron-deficient vinyl group acts as a radical trap, terminating polymerization chains. researchgate.net |

| Anionic | Alkoxides, Amines, Organometallics | High | The strong electron-withdrawing nitro and ester groups stabilize the propagating carbanion, facilitating polymerization. researchgate.net |

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for various addition reactions, particularly conjugate additions.

Michael Addition: The vinyl group serves as a classic Michael acceptor. organic-chemistry.orgwikipedia.org The reaction involves the 1,4-conjugate addition of a nucleophile (Michael donor) to the α,β-unsaturated system. wikipedia.org A wide range of nucleophiles, including resonance-stabilized carbanions from active methylene (B1212753) compounds (like malonates and nitroalkanes), enamines, and organometallic reagents, can be employed. organic-chemistry.orgorganic-chemistry.orgsctunisie.org The strong electron-withdrawing capacity of the nitro group, augmented by the methyl ester, highly activates the alkene for this transformation, leading to the formation of a new carbon-carbon bond at the β-position relative to the aromatic ring. wikipedia.orgnih.gov

Halogenation and Related Additions: The addition of halogens (e.g., Br₂, Cl₂) across the vinyl double bond is a fundamental reaction of alkenes. While this reaction typically proceeds via an electrophilic mechanism, the electronic properties of this compound can influence the reaction pathway. Additionally, reactions involving the addition of species like nitrogen dioxide have been reported for styrene (B11656) derivatives, yielding nitro-nitrato adducts. researchgate.net This suggests that the vinyl group in this compound can undergo similar additions with electrophilic reagents.

The vinyl group is a suitable handle for sophisticated carbon-carbon bond-forming reactions catalyzed by transition metals.

Olefin Metathesis: This powerful reaction allows for the redistribution of alkene fragments, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org this compound can participate in several types of metathesis reactions:

Cross-Metathesis (CM): Reaction with another olefin to create a new, substituted alkene. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): If the molecule contains another tethered alkene, an intramolecular reaction can form a cyclic compound. organic-chemistry.orgmasterorganicchemistry.com The high functional group tolerance of modern Grubbs catalysts makes them suitable for use with substrates containing ester and even nitro groups. nih.govharvard.edu

Cross-Coupling Reactions (Heck Reaction): The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. acs.orgrsc.org As a substituted styrene, the vinyl group of this compound can act as the alkene component in this reaction, coupling with various aryl or vinyl halides. nih.govsctunisie.org The regioselectivity of the addition (at the α- or β-position of the vinyl group) can be influenced by the electronic nature of the substituents on the styrene and the specific reaction conditions (e.g., neutral vs. cationic pathway). acs.orgacs.org Furthermore, nitrostyrene (B7858105) derivatives have been shown to undergo denitrative cross-coupling reactions, where the nitro group itself is replaced, offering an alternative pathway for C-C bond formation. nih.gov

Table 2: Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Potential Product Type |

|---|---|---|---|

| Heck Reaction | Aryl Halide (Ar-X) | Palladium Complex (e.g., Pd(OAc)₂) | Substituted Stilbene Derivative |

| Denitrative Coupling | Organometallic (e.g., R₂Zn) | None / Lewis Acid | β-Substituted Styrene Derivative |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, and it exerts a profound electronic influence on the reactivity of the aromatic ring.

The reduction of an aromatic nitro group to an amino group is one of the most fundamental transformations in organic synthesis. wikipedia.org This conversion is crucial for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers. A variety of methods are available for this reduction, with the choice of reagent often dictated by the presence of other reducible functional groups, such as the vinyl group in this molecule.

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used industrial method. Reagents include hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com A significant challenge with this compound would be the simultaneous reduction of the vinyl group. Careful selection of catalyst and reaction conditions may allow for selective reduction of the nitro group.

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective methods for reducing aromatic nitro compounds. commonorganicchemistry.commasterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a milder method for reducing nitro groups in the presence of other sensitive functionalities. masterorganicchemistry.com Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

The reduction process can also be controlled to yield intermediate products such as nitroso and hydroxylamine (B1172632) derivatives. wikipedia.orgmdpi.com

Table 3: Selected Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Primary Product | Selectivity Note |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, RT | Amine | May also reduce the vinyl group. commonorganicchemistry.com |

| Fe, HCl | H₂O/EtOH, Heat | Amine | Generally compatible with alkenes. |

| SnCl₂ | EtOH or EtOAc, Heat | Amine | A mild reagent, good for chemoselectivity. masterorganicchemistry.com |

| Zn, NH₄Cl | H₂O, RT | Hydroxylamine | Stops at the hydroxylamine stage. wikipedia.org |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.netlibretexts.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond. libretexts.orgminia.edu.eg

Resonance Effect: The π-system of the nitro group can delocalize the π-electrons of the benzene (B151609) ring, creating positive charges at the ortho and para positions. minia.edu.egquora.comvedantu.com

This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring in this compound:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density in the aromatic ring makes it significantly less nucleophilic and thus less reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). libretexts.orgbrainly.com The deactivating effect of the nitro group is very strong, making the ring more than 10 million times less reactive than benzene in some cases. libretexts.org

Meta-Directing in EAS: Should an electrophilic substitution reaction be forced to occur, the incoming electrophile is directed to the meta position. quora.comvedantu.com The resonance structures show that the ortho and para positions bear a partial positive charge, making them electrostatically unfavorable for attack by an electrophile. The meta position, while still deactivated, is the least electron-deficient site and therefore the most reactive position. vedantu.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution. nih.govnih.gov If a suitable leaving group were present on the ring, particularly at an ortho or para position to the nitro group, the molecule would be highly susceptible to SNAr reactions.

Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound is a primary site for nucleophilic acyl substitution reactions. The reactivity of this group is influenced by the electronic effects of the nitro and vinyl substituents on the benzene ring.

Hydrolysis and Saponification Kinetics

The hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This process is reversible and typically requires elevated temperatures to proceed at a reasonable rate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the ester undergoes saponification. This is an irreversible process that yields the carboxylate salt and methanol (B129727). The reaction is typically faster than acid-catalyzed hydrolysis.

The kinetics of these reactions are expected to be influenced by the electron-withdrawing nature of the nitro group, which would likely increase the rate of nucleophilic attack on the carbonyl carbon.

| Reaction Condition | Expected Products | Relative Rate |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 4-nitro-2-vinylbenzoic acid + Methanol | Moderate |

| Basic (e.g., NaOH, H₂O) | Sodium 4-nitro-2-vinylbenzoate + Methanol | Fast |

Transesterification Processes with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R-OH) to form a new ester and methanol.

The general mechanism for transesterification under basic or acidic conditions involves nucleophilic attack of the alcohol on the ester carbonyl. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed.

The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired outcome. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and metal alkoxides.

| Alcohol | Catalyst | Expected Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-nitro-2-vinylbenzoate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 4-nitro-2-vinylbenzoate |

| Benzyl Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 4-nitro-2-vinylbenzoate |

Chemo-selectivity and Orthogonal Reactivity of Multiple Functional Groups

This compound possesses three distinct functional groups: a methyl ester, a nitro group, and a vinyl group. The differing reactivity of these groups allows for selective transformations, a concept known as chemoselectivity. By choosing appropriate reagents and reaction conditions, it is possible to modify one functional group while leaving the others intact. This is also referred to as orthogonal reactivity.

Methyl Ester: As discussed, this group is susceptible to nucleophilic acyl substitution reactions like hydrolysis and transesterification.

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Sn/HCl).

Vinyl Group: The vinyl group can undergo a variety of reactions characteristic of alkenes, such as hydrogenation (reduction to an ethyl group), halogenation (addition of halogens across the double bond), and polymerization.

The ability to selectively target one of these functional groups in the presence of the others is a powerful tool in multi-step organic synthesis. For instance, the vinyl group could be selectively hydrogenated without affecting the nitro or ester groups by using specific catalysts and conditions. Conversely, the nitro group could be reduced to an amine without altering the vinyl or ester functionalities. The ester could be hydrolyzed under basic conditions at room temperature, which would likely not affect the other two groups.

| Target Functional Group | Reagent/Condition | Transformation |

| Methyl Ester | NaOH, H₂O | Hydrolysis to Carboxylate |

| Nitro Group | H₂, Pd/C | Reduction to Amine |

| Vinyl Group | H₂, Wilkinson's Catalyst | Selective Hydrogenation to Ethyl |

Advanced Applications and Utilization of Methyl 4 Nitro 2 Vinylbenzoate

Role in Polymer Science and Materials Engineering

The presence of a polymerizable vinyl group allows Methyl 4-nitro-2-vinylbenzoate to serve as a building block for a variety of polymeric materials. The nitro and ester functionalities introduce polarity and offer sites for post-polymerization modification, enabling the creation of polymers with tailored properties.

While specific homopolymerization studies on this compound are not extensively documented, its behavior can be inferred from related vinylbenzoate and substituted styrene (B11656) monomers. The vinyl group can undergo radical polymerization to form a polystyrene-like backbone. Modern controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are particularly suitable for monomers with functional groups, offering precise control over molecular weight and dispersity. researchgate.netmdpi.com

The strong electron-withdrawing nature of the para-nitro group is expected to influence the reactivity of the vinyl monomer and the properties of the resulting polymer. It would likely increase the glass transition temperature (Tg) of the homopolymer compared to its non-nitrated analog, Poly(methyl 4-vinylbenzoate), due to increased chain stiffness and intermolecular dipole-dipole interactions. The polymer would also exhibit increased polarity and a higher refractive index.

Below is a table of properties for the related Poly(methyl 4-vinylbenzoate), which serves as a baseline for understanding the potential characteristics of the nitro-substituted version.

| Property | Value |

| Number-Average Molecular Weight (Mn) | 10,000 - 34,000 g/mol |

| Polydispersity Index (Mw/Mn) | 1.18 - 1.8 |

| Data for Poly(methyl 4-vinylbenzoate) serves as a reference. polymersource.ca |

This compound is an ideal candidate for use as a functional comonomer in the synthesis of advanced copolymer architectures. By incorporating it into polymer chains with other monomers, materials with finely tuned chemical and physical properties can be engineered. For instance, copolymerization with monomers like styrene or acrylates can yield random or block copolymers where the nitro-functionalized units are strategically placed along the polymer backbone. researchgate.net

These architectures are valuable for several reasons:

Tunable Polarity: The highly polar nitro group can be used to control the hydrophilicity and solubility of the resulting copolymer.

Reactive Handles: The nitro groups serve as latent functional sites. They can be chemically transformed after polymerization, most commonly through reduction to primary amines (-NH2). This allows for the subsequent grafting of other molecules, such as bioactive compounds or chromophores, onto the polymer backbone.

Adhesion and Interfacial Properties: The polar nature of the monomer units can enhance the adhesion of the copolymer to various substrates.

An example of a related system is the copolymer formed by reacting methyl 4-vinylbenzoate with (4-trimethylsilyl)styrene, which can be oxidized to create polyradicals with good membrane-forming abilities. sigmaaldrich.com Similarly, incorporating this compound would impart distinct functionalities for applications in membranes, coatings, and specialty plastics.

The structure of this compound, specifically the ortho relationship between the vinyl and nitro groups on the benzene (B151609) ring, is reminiscent of o-nitrobenzyl chemistry, a classic platform for photoresponsive materials. researchgate.net Ortho-nitrobenzyl compounds are known to be photocleavable; upon irradiation with UV light, they can undergo intramolecular rearrangement and cleavage. researchgate.net

When incorporated into a polymer backbone, these nitrobenzyl-type units can act as photosensitive linkers or pendant groups. Exposure to light can trigger chain scission, crosslinking, or the uncaging of a protected functional group, leading to significant changes in the material's properties, such as solubility or mechanical strength. researchgate.netspecificpolymers.com This makes polymers derived from this compound promising candidates for applications in:

Photodegradable Plastics: Materials that break down upon exposure to sunlight, addressing environmental concerns.

Photoresists in Microelectronics: Creating patterns for circuit boards through light-induced changes in polymer solubility.

Controlled Drug Delivery: Encapsulating a therapeutic agent within a polymer matrix that releases its payload when exposed to light. researchgate.net

Furthermore, related monomers like methyl 4-vinylbenzoate have been used to synthesize polymers for photoresponsive ionic conduction, highlighting the utility of the vinylbenzoate scaffold in creating light-sensitive materials. sigmaaldrich.comsigmaaldrich.com

Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound is a powerful building block for constructing complex organic molecules. Its three distinct functional groups offer orthogonal reactivity, allowing for a stepwise and controlled synthesis of advanced molecular scaffolds and diverse compounds. innospk.com

The true synthetic utility of this compound lies in the ability to selectively manipulate each of its three reactive sites.

The Vinyl Group: As an alkene, it is a versatile handle for carbon-carbon bond formation. It can participate in a wide range of reactions, including Heck reactions, Diels-Alder cycloadditions (acting as a dienophile), epoxidation, and hydroboration-oxidation, to build complex carbocyclic frameworks. wikipedia.org

The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative opens access to a vast array of subsequent reactions, such as diazotization, amide coupling, and the synthesis of nitrogen-containing heterocycles.

The Methyl Ester Group: This group can be easily hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. The carboxylic acid can then be used for amide bond formation or other classic acid-based transformations.

By orchestrating a sequence of reactions targeting these functional groups, chemists can use this compound as a starting point to assemble intricate, polyfunctional, and stereochemically rich molecular architectures, which are often the core structures of pharmacologically active compounds. nih.gov

The multi-functionality of this compound makes it a valuable precursor for a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Nitroarenes are established intermediates in the synthesis of pharmaceuticals and pigments. researchgate.net

The strategic combination of its reactive groups allows for synthetic pathways to various classes of compounds:

Heterocyclic Compounds: Reduction of the nitro group followed by a reaction of the resulting amine with the vinyl group (or a derivative of it) can lead to the formation of nitrogen-containing heterocycles like quinolines or indoles, which are prevalent scaffolds in drug discovery.

Amino Acids and Peptidomimetics: Transformation of the vinyl group and subsequent manipulation of the nitro and ester functions can provide routes to non-natural amino acids.

Functional Dyes and Probes: The aromatic core with its donor (after reduction of -NO2 to -NH2) and acceptor groups can form the basis of chromophores for dyes or fluorescent probes.

The potential transformations of each functional group are summarized in the table below, illustrating the compound's role as a versatile synthetic building block.

| Functional Group | Potential Transformation | Resulting Structure/Compound Class |

| Vinyl (-CH=CH₂) | Diels-Alder Reaction | Cyclohexene derivatives, polycyclic systems |

| Heck Coupling | Substituted styrenes, stilbenes | |

| Epoxidation / Hydrolysis | Diols | |

| Nitro (-NO₂) | Reduction | Anilines, amino compounds |

| Partial Reduction | Nitroso, hydroxylamine (B1172632) compounds | |

| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic acids |

| Amidation | Amides | |

| Reduction | Benzyl alcohols |

This synthetic versatility underscores the importance of this compound as a key intermediate, bridging simple starting materials to high-value, complex chemical entities. innospk.com

Potential in Catalysis and Coordination Chemistry

The molecular architecture of this compound makes it a promising candidate for applications in catalysis and coordination chemistry. The carboxylate group can coordinate with metal ions, the vinyl group offers a site for polymerization or further functionalization, and the nitro group can modulate the electronic properties of the entire molecule.

This compound possesses features that are highly desirable for the design of ligands for metal complexes, including the highly porous materials known as Metal-Organic Frameworks (MOFs). MOFs are constructed from metal ions or clusters linked together by organic molecules, and the properties of the resulting framework are heavily dependent on the nature of these organic linkers.

The carboxylate functionality of this compound can act as a coordinating group to bind with metal centers, a fundamental requirement for a MOF linker. The presence of the nitro group is particularly noteworthy. As a strong electron-withdrawing group, it can enhance the Lewis acidity of the metal centers within the framework. latrobe.edu.auresearchgate.net This enhanced acidity can be beneficial for catalytic applications, particularly in reactions that are promoted by Lewis acids. latrobe.edu.auresearchgate.net

Furthermore, the vinyl group introduces a reactive handle that can be exploited in several ways. It can be used for post-synthetic modification of the MOF, allowing for the grafting of other functional molecules onto the framework. This could be used to tailor the properties of the MOF for specific applications, such as selective gas adsorption or catalysis. The vinyl group also presents the possibility of creating polymeric MOFs or composites, where the framework is integrated into a larger polymer matrix, potentially enhancing its mechanical stability and processability.

The potential adaptability of this compound as a ligand in MOFs is summarized in the table below:

| Feature of this compound | Potential Role in Metal Complexes/MOFs |

| Carboxylate Group | Coordination to metal centers to form the framework structure. |

| Nitro Group | Enhances the Lewis acidity of metal nodes, potentially boosting catalytic activity. latrobe.edu.auresearchgate.net |

| Vinyl Group | Allows for post-synthetic modification and the creation of polymer-MOF composites. |

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. One established strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been achieved, the auxiliary is removed.

This compound, while not chiral itself, serves as a versatile precursor for the development of new chiral auxiliaries. The vinyl group is the key feature for this application. It can undergo a variety of chemical transformations to introduce chirality. For example, asymmetric dihydroxylation or epoxidation of the vinyl group would lead to the formation of a chiral diol or epoxide. This newly created chiral center can then direct subsequent reactions on another part of the molecule.

Alternatively, the vinyl group could be polymerized, and the resulting polymer could be functionalized with chiral entities. Such a chiral polymer could be used as a heterogeneous catalyst or a stationary phase for chiral chromatography.

The general steps for the potential utilization of this compound as a chiral auxiliary precursor are outlined below:

| Step | Description |

| 1. Chiral Induction | The vinyl group of this compound is stereoselectively functionalized to create a chiral center. |

| 2. Substrate Attachment | The prochiral substrate is attached to the newly formed chiral molecule, often through the carboxylate group. |

| 3. Diastereoselective Reaction | A reaction is performed on the substrate, where the chiral auxiliary directs the formation of one stereoisomer over the other. |

| 4. Auxiliary Cleavage | The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. |

The development of novel chiral auxiliaries is an active area of research, and the unique combination of functional groups in this compound makes it an intriguing starting point for the design of such molecules.

Structural Elucidation and Advanced Analytical Methodologies for Methyl 4 Nitro 2 Vinylbenzoate

Spectroscopic Characterization Techniques

The structural elucidation of Methyl 4-nitro-2-vinylbenzoate, a compound of interest in synthetic chemistry, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic, vinyl, and methyl protons. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum, due to the combined electronic effects of the nitro and vinyl substituents. The vinyl protons would present as a characteristic set of signals, with their chemical shifts and coupling constants providing information about the stereochemistry of the double bond. The methyl protons of the ester group would be expected to appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the nitro and vinyl groups showing characteristic shifts), the vinyl carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents, offering further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted ranges based on analogous structures, as specific experimental data is not widely available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Vinyl CH | 5.5 - 7.0 | 110 - 140 |

| Methyl (O-CH₃) | 3.8 - 4.0 | 50 - 55 |

| Carbonyl (C=O) | - | 160 - 170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl stretch of the ester group would likely appear as a strong, sharp peak around 1720-1740 cm⁻¹. The presence of the vinyl group would be indicated by C=C stretching vibrations in the 1620-1680 cm⁻¹ region and C-H out-of-plane bending vibrations. Aromatic C-H and C=C stretching vibrations would also be observable.

Mass Spectrometry (MS) (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion can be determined, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI-MS) is a soft ionization technique that can be used to generate the molecular ion with minimal fragmentation. The fragmentation pattern observed in the mass spectrum would be expected to show losses of characteristic fragments such as the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂), as well as fragmentation of the vinyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic ring and the vinyl group, as well as n-π* transitions associated with the nitro and carbonyl groups. The presence of the nitro group, a strong chromophore, is likely to result in a significant absorption in the UV region.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra. For this compound, GC would be a suitable method for purity assessment, with the compound exhibiting a characteristic retention time on a given column and under specific temperature programming. GC-MS analysis would provide definitive identification of the compound by matching its mass spectrum with known databases or by interpreting the fragmentation pattern.

High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Due to the compound's aromatic nature and functional groups, reverse-phase HPLC is a particularly suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer. For this compound, a C18 column is commonly employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape and resolution. sielc.comsielc.com Detection is effectively achieved using a UV detector, as the aromatic ring and nitro group provide strong chromophores. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing not only retention time data but also mass-to-charge ratio (m/z) information, which offers high specificity and structural insights. acs.orgwikipedia.org The analysis of nitroaromatic compounds by LC-MS can present challenges due to their ionization efficiency. rsc.org Electrospray ionization (ESI) in negative ion mode can be effective for detecting the molecular ion of this compound, facilitated by the electron-withdrawing nature of the nitro group. rsc.org An alternative strategy to enhance sensitivity involves the chemical reduction of the nitro group to a more readily ionizable amino group prior to analysis. rsc.org Tandem mass spectrometry (MS/MS) can be further utilized to fragment the molecular ion, generating a characteristic pattern that serves as a structural fingerprint for unequivocal identification and quantification, even at trace levels. acs.orgresearchgate.net

Table 1: Representative HPLC and LC-MS Parameters for Analysis

| Parameter | HPLC Conditions | LC-MS (ESI) Conditions |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.5 µm) frontiersin.org |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid sielc.com | Methanol:Water (gradient elution) with 5 mM Ammonium Acetate (B1210297) |

| Flow Rate | 1.0 mL/min researchgate.net | 0.3 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net | Negative Ion Mode |

| Ionization Source | N/A | Electrospray Ionization (ESI) |

| Scan Mode | N/A | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. sigmaaldrich.com It is frequently used in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and assess the purity of a sample. sigmaaldrich.com The technique involves spotting a dissolved sample onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a sealed chamber with a suitable mobile phase.

For this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate or ethanol. sigmaaldrich.comyoutube.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the separated spots are visualized. Given the compound's structure, visualization is readily achieved under UV light at 254 nm, where the aromatic system will absorb light and appear as a dark spot on the fluorescent background. sigmaaldrich.com The position of the spot is characterized by its Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 2: Typical TLC Procedure for this compound

| Step | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate sigmaaldrich.com |

| Sample Preparation | Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). |

| Mobile Phase | Toluene / Ethanol 9:1 (v/v) sigmaaldrich.com |

| Development | Place the plate in a closed chamber saturated with the mobile phase vapor until the solvent front nears the top. |

| Visualization | Examine the dried plate under a UV lamp (254 nm). |

| Analysis | Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). |

X-ray Diffraction for Solid-State Structure Analysis (e.g., Single Crystal X-ray Diffraction)

Table 3: Crystallographic Data for the Analogue Compound Methyl 4-nitrobenzoate (B1230335) nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.109 Å, b = 17.092 Å, c = 7.193 Å |

| Unit Cell Angles | α = 90°, β = 116.292°, γ = 90° |

| Temperature | 93 K |

| Dihedral Angle (Nitro group vs. Ring) | 0.6° |

| Dihedral Angle (Methoxycarbonyl vs. Ring) | 8.8° |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting point, crystallization temperature, and glass transitions. wikipedia.org

For this compound, a TGA analysis would be expected to show a stable mass up to a certain temperature, followed by a significant mass loss corresponding to its decomposition. The onset of this mass loss indicates the limit of its thermal stability. A DSC analysis would reveal an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. For comparison, the related compound Methyl 4-nitrobenzoate has a reported melting point of 96 °C, while Methyl 4-vinylbenzoate melts in the range of 32-37 °C. sigmaaldrich.comsigmaaldrich.comtcichemicals.com

Table 4: Expected Thermal Properties for this compound

| Technique | Property Measured | Anticipated Result |

|---|---|---|

| TGA | Thermal Stability / Decomposition | Single-step or multi-step mass loss upon heating, indicating decomposition temperature. |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating the transition from solid to liquid. |

| DSC | Enthalpy of Fusion (ΔHfus) | Calculated from the area of the melting peak, representing the energy required for melting. |

Emerging Analytical Techniques in Chemical Research

The field of analytical chemistry is continuously evolving, offering new tools for the characterization of molecules like this compound. acs.org Hyphenated techniques, which combine two or more analytical methods, are becoming increasingly powerful. wikipedia.org For instance, Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provides an unparalleled level of structural information for separated components without the need for offline fraction collection. wikipedia.org

Another area of rapid advancement is in miniaturization and microfluidics, often referred to as "lab-on-a-chip" technology. acs.org These systems could allow for the high-throughput analysis, synthesis, and screening of this compound and its derivatives using minute quantities of samples and reagents, accelerating research and development.

Furthermore, advances in mass spectrometry, such as novel fragmentation techniques beyond conventional collision-induced dissociation (CID), offer deeper structural insights by cleaving different types of chemical bonds. acs.org The development of new catalytic and biocatalytic methods for the selective reduction of nitroaromatic compounds also opens new analytical pathways, where the reaction products can be monitored in real-time using sensitive detection methods to study reaction mechanisms and kinetics. mdpi.comresearchgate.net These emerging techniques promise to provide more detailed and rapid characterization of complex organic molecules in the future.

Computational and Theoretical Investigations of Methyl 4 Nitro 2 Vinylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Methyl 4-nitro-2-vinylbenzoate, these calculations would provide a wealth of information about its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of this compound would involve determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Parameter | Predicted Significance |

|---|---|

| HOMO Energy | Indicates the propensity for electrophilic attack. The vinyl group may influence this significantly. |

| LUMO Energy | Suggests susceptibility to nucleophilic attack, likely influenced by the nitro and ester groups. |

This table presents a conceptual framework for the analysis, as specific calculated values for this compound are not available.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds—specifically around the vinyl and ester groups—suggests that this compound can exist in multiple conformations. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all possible stable conformers and the transition states connecting them. This would reveal the most stable three-dimensional structure of the molecule and the energy barriers to conformational changes, which are critical for understanding its behavior in different environments.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are necessary to understand how this compound interacts with other molecules, such as solvents or biological macromolecules. MD simulations would model the movements of atoms over time, providing insights into intermolecular forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions. This is crucial for predicting its solubility, aggregation behavior, and potential binding modes with other chemical species.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as polymerization of the vinyl group, reduction of the nitro group, or hydrolysis of the ester. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this would include:

Infrared (IR) spectra: Predicting vibrational frequencies to help identify functional groups.

Nuclear Magnetic Resonance (NMR) spectra: Calculating chemical shifts to aid in structure elucidation.

UV-Vis spectra: Predicting electronic transitions to understand its optical properties.

Furthermore, a range of reactivity descriptors derived from the electronic structure, such as electronegativity, chemical hardness, and electrophilicity index, could be calculated to provide a quantitative measure of its reactivity.

Table 2: Predicted Spectroscopic and Reactivity Parameters for Analysis

| Analysis Type | Parameters to be Calculated | Purpose |

|---|---|---|

| Spectroscopic | IR Frequencies, NMR Chemical Shifts, UV-Vis λmax | Structural confirmation and characterization. |

This table outlines the standard computational outputs for such an analysis; specific data for the target compound is unavailable.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling would aim to establish a quantitative link between the molecular structure of this compound and its chemical reactivity. This would involve systematically modifying the structure (e.g., by changing substituents) and calculating the corresponding changes in reactivity descriptors. Such studies would be invaluable for designing related molecules with tailored properties for specific applications.

Future Research Directions and Perspectives for Methyl 4 Nitro 2 Vinylbenzoate

Exploration of Novel Synthetic Routes and Sustainable Chemistry

Currently, specific, high-yield synthetic methodologies for Methyl 4-nitro-2-vinylbenzoate are not well-documented. Future research would need to focus on establishing efficient and sustainable pathways for its creation. A primary challenge in synthesizing such a molecule is the selective functionalization of the benzene (B151609) ring.

Potential Synthetic Strategies:

Multi-step Synthesis from Precursors: A logical approach would involve starting with commercially available precursors like methyl 2-methyl-4-nitrobenzoate. A subsequent step would be the transformation of the 2-methyl group into a vinyl group, potentially through a bromination followed by an elimination reaction. Another route could start from a vinyl-substituted benzoic acid, followed by nitration and esterification, although controlling the regioselectivity of the nitration would be a critical challenge.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions. nih.govnih.gov A plausible route could involve a Stille or Suzuki coupling reaction using a vinyl-organotin or vinyl-boronic acid derivative with a suitably halogenated methyl nitrobenzoate precursor. These methods are known for their high efficiency and functional group tolerance. nih.gov

Sustainable Chemistry Approaches: Future synthetic work should prioritize green chemistry principles. This includes using less hazardous solvents, reducing the number of synthetic steps to minimize waste, and exploring catalytic methods that use earth-abundant metals. google.com For instance, developing a one-pot synthesis would significantly improve the process's efficiency and environmental footprint. google.com

A comparative table of potential synthetic starting points is outlined below.

| Starting Material | Key Transformation Steps | Potential Advantages | Key Challenges |

| 2-Methyl-4-nitrobenzoic acid | Esterification, Side-chain functionalization (e.g., bromination-elimination) | Readily available starting material. | Harsh conditions may be needed for side-chain modification, potential for side reactions. |

| Methyl 2-bromo-4-nitrobenzoate | Palladium-catalyzed vinylation (e.g., Stille, Suzuki coupling) | High selectivity and yield are possible. | Requires synthesis of organometallic vinyl reagents. |

| Methyl 2-vinylbenzoate | Regioselective nitration | Potentially shorter synthetic route. | Controlling the position of the nitro group (ortho vs. para to the vinyl group) is difficult. |

Table 1: Prospective Synthetic Pathways to this compound

Development of Advanced Materials Based on its Polymeric Derivatives

The presence of a vinyl group makes this compound an attractive monomer for polymerization. Its polymeric derivatives could lead to advanced materials with unique properties imparted by the nitro and ester functional groups.

Research in this area would involve the polymerization of the monomer via techniques like free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, or other controlled polymerization methods. researchgate.netmdpi.com The resulting polymer, poly(this compound), and its copolymers could have applications in various fields. The kinetics of polymerization for related vinyl esters like vinyl benzoate (B1203000) have been studied, providing a foundational basis for investigating this new monomer. researchgate.netrsc.org

Potential Applications for Polymeric Derivatives:

Functional Polymers: The ester group in the polymer backbone could be hydrolyzed to create a poly(carboxylic acid), which could be used in pH-responsive hydrogels or as a metal-chelating agent. The nitro group could be reduced to an amine, opening pathways to further functionalization for applications in drug delivery or specialty coatings.

High Refractive Index Materials: Aromatic polymers, especially those containing electron-withdrawing groups, can exhibit high refractive indices, making them potentially useful for optical applications such as anti-reflective coatings or in the fabrication of lenses.

Redox-Responsive Materials: The nitro group is redox-active. Polymers incorporating this moiety could be designed to respond to electrical or chemical redox stimuli, leading to materials for sensors or smart membranes. nih.gov

Untapped Catalytic and Supramolecular Chemistry Applications

The specific arrangement of functional groups in this compound suggests that it could play roles in catalysis and supramolecular chemistry, areas that remain entirely unexplored for this compound.

Catalytic Applications: While the molecule itself is not an obvious catalyst, its derivatives could be. For example, polymers derived from it could serve as scaffolds for catalytic sites. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the vinyl group in reactions like Michael additions or cycloadditions. It is known that the nitro group in compounds like nitrostyrenes can be activated by catalysts for various chemical transformations. nih.govresearchgate.netnih.gov Investigating how the ester group and the substitution pattern on the ring modulate this reactivity could be a fruitful area of research.

Supramolecular Chemistry: The nitro and ester groups are capable of participating in non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com These interactions are fundamental to the construction of self-assembling systems and crystal engineering. mdpi.com Research could explore how this compound molecules arrange themselves in the solid state and whether they can form ordered structures like liquid crystals or co-crystals with other molecules. researchgate.net The ability to form such structures is heavily influenced by the interplay of weak intermolecular forces. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences

The potential applications of this compound and its derivatives are not confined to a single sub-discipline of chemistry but extend to interdisciplinary areas.

Materials Science: As discussed, the development of novel polymers from this monomer is a prime example of its intersection with materials science. researchgate.netresearchgate.net Characterizing the thermal, mechanical, and optical properties of these new materials would be a significant research endeavor. semanticscholar.org

Chemical Biology: The nitroaromatic structure is a feature found in some biologically active compounds. While extensive safety and efficacy testing would be required, future research could explore the potential of derivatives of this compound as probes or scaffolds in biochemical studies. For instance, related nitrobenzoate compounds have been synthesized to evaluate their antimicrobial activities. researchgate.net

Organic Electronics: The electron-withdrawing nature of the nitro group and the conjugated system of the vinyl benzoate structure suggest that derivatives could be investigated for their electronic properties. This could lead to applications in organic semiconductors or as components in dye-sensitized solar cells, although this remains highly speculative without experimental data.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methyl 4-nitro-2-vinylbenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration of methyl 2-vinylbenzoate or esterification of pre-nitrated precursors. Optimizing regioselectivity during nitration is critical; using mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts. For vinyl group stability, inert atmospheres (N₂/Ar) and low temperatures are recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm vinyl (δ 5.2–6.8 ppm for protons, δ 120–140 ppm for carbons) and nitro group positions (meta to ester).

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validates nitro group presence.

- X-ray crystallography : Resolves steric effects between nitro and vinyl groups, as demonstrated in structurally analogous benzoate derivatives .

Q. How should researchers handle this compound to prevent degradation during experiments?

- Methodological Answer : Store the compound in amber vials at –20°C under anhydrous conditions. Avoid prolonged exposure to light, moisture, or basic pH (>8), which may hydrolyze the ester or destabilize the nitro group. Use degassed solvents for reactions involving the vinyl moiety .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and vinyl groups in this compound under electrophilic or radical conditions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to the vinyl-substituted position. Radical-initiated polymerization of the vinyl group can be studied via EPR spectroscopy or controlled by adding inhibitors like TEMPO. Computational modeling (DFT) predicts charge distribution and reaction pathways .

Q. How can contradictory data on the compound’s stability in protic vs. aprotic solvents be resolved?

- Methodological Answer : Conduct kinetic studies using HPLC or UV-Vis spectroscopy to monitor degradation rates. For protic solvents (e.g., methanol), track ester hydrolysis via pH-dependent assays. In aprotic solvents (e.g., DMF), assess nitro group reduction potentials using cyclic voltammetry. Statistical tools like ANOVA identify significant variables (e.g., temperature, solvent polarity) .

Q. What strategies are recommended for synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) yields the amine derivative, useful for coupling reactions.

- Vinyl functionalization : Radical addition or Diels-Alder reactions modify the vinyl group.

- Ester hydrolysis : NaOH/EtOH generates the carboxylic acid for further derivatization. Validate products via LC-MS and 2D NMR .

Q. How do steric and electronic effects influence the compound’s crystallographic packing and mesomorphic behavior?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) assess mesophase formation. Compare with analogs lacking the nitro or vinyl group to isolate contributing factors .

Data Analysis and Troubleshooting

Q. What analytical approaches resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate purity via elemental analysis (C, H, N) and HRMS. Reproduce measurements using calibrated equipment (e.g., DSC for melting points). For spectral inconsistencies, compare data with computationally simulated spectra (Gaussian, B3LYP/6-31G**) .

Q. How can researchers mitigate side reactions during nitration of methyl 2-vinylbenzoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products